molecular formula C13H22Cl2N2O B3145531 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 57645-54-2

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B3145531
CAS No.: 57645-54-2
M. Wt: 293.23 g/mol
InChI Key: KKRQIQMBHGWBLN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride (CAS 57645-54-2) is a substituted 4-aminopiperidine derivative of significant interest in medicinal chemistry and pharmacological research. This dihydrochloride salt offers enhanced solubility and stability for experimental applications. The 4-aminopiperidine core is a recognized pharmacophore in drug discovery, known for its versatility in interacting with biological targets. Recent scientific investigations highlight the potential of structurally related 4-aminopiperidines as a novel chemotype of antifungals. These compounds have demonstrated remarkable activity by targeting critical enzymes in the fungal ergosterol biosynthesis pathway, specifically inhibiting sterol C14-reductase and sterol C8-isomerase . This mechanism is similar to that of established agrochemical and pharmaceutical fungicides, positioning this compound class as a promising candidate for the development of new antifungal agents to address emerging resistance . Furthermore, research into 1,4,4-trisubstituted piperidines has revealed their potential as versatile antiviral compounds. Studies have identified such structures as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, suggesting a possible application in the development of non-covalent antiviral therapies . As a building block, this compound serves as a crucial precursor for the synthesis of more complex molecules via further functionalization of its amine group . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRQIQMBHGWBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by the introduction of an amine group at the 4-position of the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: It is utilized in studying biological pathways and mechanisms, especially those involving piperidine derivatives.
  • Industry: It is used in producing specialty chemicals and materials.

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride belongs to the piperidine class of compounds and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology.

Antidepressant Effects

Research suggests that piperidine derivatives, including this compound, exhibit antidepressant-like effects in animal models. These compounds are believed to interact with neurotransmitter systems, especially serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies in rodent models have shown significant reductions in depressive-like behaviors when the compound is administered at specific dosages.

Antitumor Activity

The compound has also demonstrated promise as an antitumor agent. In vitro studies have revealed that it inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve modulating signaling pathways associated with cell proliferation and apoptosis. For example, it has been reported to downregulate the PI3K/AKT pathway, which is often overactive in cancer cells.

Interaction with Receptors

The biological activity of this compound is largely attributed to its ability to bind various receptors in the central nervous system (CNS) and other tissues. It has been identified as a partial agonist at certain serotonin receptors (5-HT receptors), which may explain its antidepressant effects. Additionally, its interaction with dopamine receptors could also play a role in its efficacy against mood disorders.

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair mechanisms within cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents.

Chemical Reactions

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochlorideMethoxy group on a different positionAntidepressant effects
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochlorideDifferent phenyl positionPotential antitumor activity
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochlorideChlorine substituentVarying receptor interactions

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and amine group allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as neurotransmission and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxybenzyl group (target compound) is electron-donating, enhancing solubility and interaction with aromatic residues in proteins .
    • Nitrobenzyl analogs (e.g., 3-nitro substitution) exhibit electron-withdrawing effects, which may increase reactivity but reduce metabolic stability .
    • Halogenated Derivatives (e.g., 4-chlorobenzyl): Chlorine’s electronegativity improves binding affinity in hydrophobic pockets but may introduce toxicity risks .
  • Biological Activity :

    • DDO-02005 (benzoxazole derivative) demonstrated potent Kv1.5 inhibition (IC₅₀ = 0.2 µM) due to its planar heterocyclic substituent .
    • Fluorinated Analogs : The 3,5-difluorobenzyl derivative’s fluorine atoms enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
  • Pyrimidinyl derivatives (e.g., 6-methylpyrimidine) are classified as industrial-grade but lack detailed toxicity data .

Physicochemical Properties

Property Target Compound 3-Nitrobenzyl Analog 2,6-Dimethoxybenzyl Analog
Melting Point >250°C (decomposes) Not reported Not reported
Solubility High (dihydrochloride salt) Moderate in polar solvents Low (bulky substituents)
HPLC Purity 99% 98% Not reported

Biological Activity

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the piperidine class of compounds. Its molecular formula is C₁₃H₁₈Cl₂N₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antidepressant Effects

Research indicates that piperidine derivatives, including 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride, exhibit antidepressant-like effects in various animal models. These compounds are thought to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. In a study involving rodent models, the compound demonstrated significant reductions in depressive-like behaviors when administered at specific dosages.

Antitumor Activity

The compound has also shown promise as an antitumor agent. In vitro studies revealed that it inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it has been reported to downregulate the PI3K/AKT pathway, which is often overactive in cancer cells .

Interaction with Receptors

The biological activity of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is largely attributed to its ability to bind various receptors in the central nervous system (CNS) and other tissues. It has been identified as a partial agonist at certain serotonin receptors (5-HT receptors), which may explain its antidepressant effects. Additionally, its interaction with dopamine receptors could also play a role in its efficacy against mood disorders .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair mechanisms within cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

Animal Models

In a series of experiments involving mice, administration of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment regimens .

Clinical Implications

While there are no direct human clinical trials reported for this specific compound, related piperidine derivatives have undergone clinical evaluation for their antidepressant and antitumor properties. The findings from these studies suggest that 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride may offer similar therapeutic benefits if further developed .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochlorideMethoxy group on a different positionAntidepressant effects
1-(2-Methoxyphenyl)piperidin-4-amine dihydrochlorideDifferent phenyl positionPotential antitumor activity
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochlorideChlorine substituentVarying receptor interactions

This table illustrates how slight modifications in the structure of piperidine derivatives can lead to variations in their biological activity and therapeutic efficacy.

Q & A

Q. What structural modifications enhance its selectivity for serotonin receptors over adrenergic receptors?

  • Design Insights : Introducing a sulfonyl group at the piperidine nitrogen (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine) increases 5-HT2A receptor affinity (Ki <50 nM) while reducing α1-adrenergic off-target activity (Ki >1 μM). Molecular docking simulations highlight hydrogen bonding with Ser159 in the 5-HT2A binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
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1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride

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